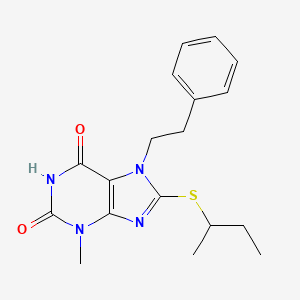![molecular formula C18H18ClNO5 B2990900 dimethyl 5-[3-(chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]isophthalate CAS No. 300676-07-7](/img/structure/B2990900.png)
dimethyl 5-[3-(chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]isophthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 5-[3-(chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]isophthalate is a useful research compound. Its molecular formula is C18H18ClNO5 and its molecular weight is 363.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research has explored the synthesis of various isophthalate derivatives, highlighting methodologies that could potentially apply to or be adapted for the synthesis of dimethyl 5-[3-(chloroacetyl)-2,5-dimethyl-1H-pyrrol-1-yl]isophthalate. For instance, the synthesis condition research of dimethyl 5-(1-methyl-1-methoxycarbonylmethyloxy) isophthalate investigated esterification with methanol, followed by reaction with methyl 2-chloropropionate, achieving a 60% yield. This study suggested an SN1 reaction mechanism based on the optical activity of the compound (W. Pen, 2014). Such insights are valuable for understanding the chemical behavior and synthesis pathways of structurally similar compounds.
Metal-Organic Frameworks (MOFs) and Catalysis
Dimethyl isophthalate derivatives have been incorporated into the design of metal-organic frameworks (MOFs) and catalytic systems. For example, research has demonstrated the utility of pyridyl-based isophthalic acid derivatives in constructing MOFs with diverse architectures and functionalities. These MOFs have been applied in selective adsorption processes and catalytic reactions, highlighting their potential in gas storage, separation technologies, and as catalysts in organic transformations (A. Karmakar et al., 2016). Such applications underscore the versatility of isophthalate derivatives in materials science and catalysis.
Environmental Impact and Degradation
Research on the environmental impact of phthalate esters, including isophthalate derivatives, has identified these compounds as ubiquitous pollutants due to their widespread use as plasticizers. Studies have focused on the microbial degradation of dimethyl phthalate esters, revealing that certain fungal species can break down these compounds, suggesting pathways for mitigating their environmental impact (Zhuhua Luo et al., 2009). This research is critical for understanding the fate of such compounds in the environment and developing strategies for their removal.
Eigenschaften
IUPAC Name |
dimethyl 5-[3-(2-chloroacetyl)-2,5-dimethylpyrrol-1-yl]benzene-1,3-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO5/c1-10-5-15(16(21)9-19)11(2)20(10)14-7-12(17(22)24-3)6-13(8-14)18(23)25-4/h5-8H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVWZOYDPDONNBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=CC(=C2)C(=O)OC)C(=O)OC)C)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-[2-(3-methylphenyl)diazenyl]tetrahydro-3H-pyrazol-3-one](/img/structure/B2990819.png)
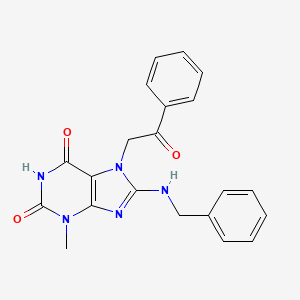
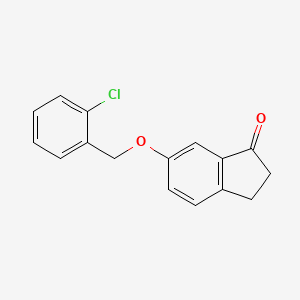
![N'-(6-methoxybenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B2990822.png)
![Benzo[1,2-d:3,4-d']bis(thiazole)-2-amine](/img/structure/B2990825.png)
![N-[[5-(3,5-Dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl]-N'-(2-methoxy-5-methylphenyl)oxamide](/img/structure/B2990826.png)

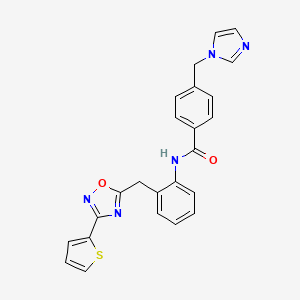
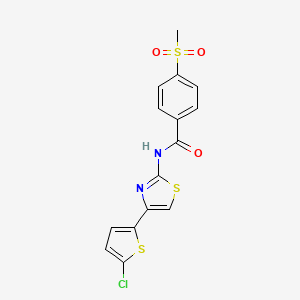
![3-((4-Fluorophenyl)thio)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)propan-1-one](/img/structure/B2990834.png)
![1-(2-methoxyphenyl)-4-[4-(1H-1,2,4-triazol-1-ylmethyl)benzoyl]piperazine](/img/structure/B2990835.png)
![1-[2-(Benzyloxy)-3,3,3-trifluoropropyl]benzene](/img/structure/B2990836.png)

